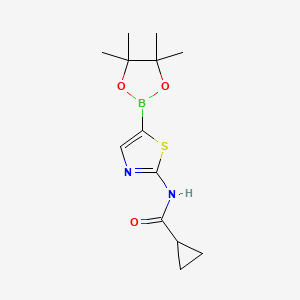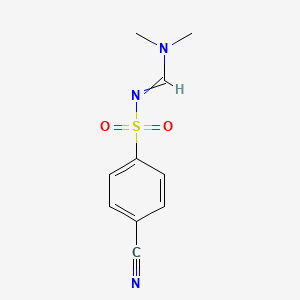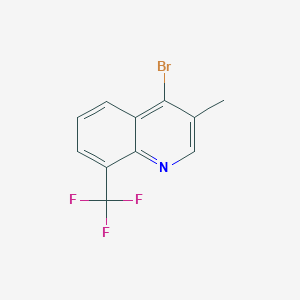
4-Bromo-3-methyl-8-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methyl-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine and trifluoromethyl groups into the quinoline structure enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination . The reaction conditions often require acid catalysis and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
4-Bromo-3-methyl-8-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and dyes, as well as in agricultural chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The bromine atom may also participate in halogen bonding, further stabilizing its interactions with target molecules .
Comparison with Similar Compounds
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Amino-2-methyl-8-(trifluoromethyl)quinoline
Comparison: Compared to its analogs, 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline exhibits unique reactivity due to the position of the bromine and trifluoromethyl groups. This positioning can influence its electronic properties and steric effects, making it a versatile compound for various synthetic applications. Its unique structure also contributes to its distinct biological activities, setting it apart from other similar quinoline derivatives .
Properties
Molecular Formula |
C11H7BrF3N |
|---|---|
Molecular Weight |
290.08 g/mol |
IUPAC Name |
4-bromo-3-methyl-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3N/c1-6-5-16-10-7(9(6)12)3-2-4-8(10)11(13,14)15/h2-5H,1H3 |
InChI Key |
BNDFGHDMMLWMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1Br)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719621.png)
![[(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)

![5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11719630.png)
![2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11719634.png)
![Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-](/img/structure/B11719636.png)
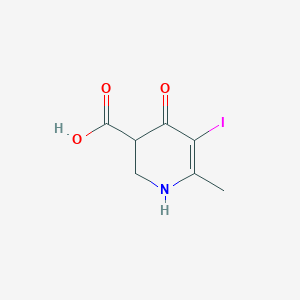
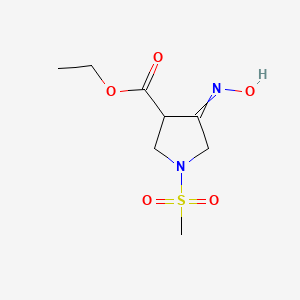
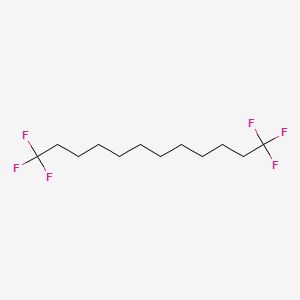
![[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B11719675.png)


